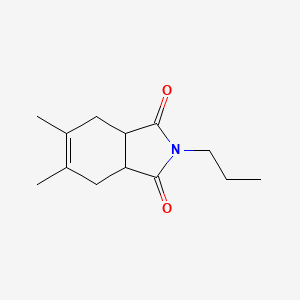
2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-N-(2-methoxyphenyl)acetamide
Descripción general
Descripción
2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-N-(2-methoxyphenyl)acetamide, commonly known as DMDM hydantoin, is a water-soluble organic compound that is widely used in the cosmetic and personal care industry as a preservative. It is a white crystalline powder that is odorless and has a mild taste. DMDM hydantoin is a formaldehyde-releasing agent and is used to prevent the growth of bacteria, fungi, and other microorganisms in various products.
Mecanismo De Acción
DMDM hydantoin releases formaldehyde when it comes in contact with water. Formaldehyde is a highly reactive molecule that can crosslink with proteins and nucleic acids, thereby inhibiting microbial growth. DMDM hydantoin also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
DMDM hydantoin has been shown to have low toxicity and is considered safe for use in cosmetic and personal care products. However, some studies have reported that formaldehyde released from DMDM hydantoin can cause skin irritation and allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDM hydantoin is a widely used preservative in the cosmetic and personal care industry due to its broad-spectrum antimicrobial activity and low toxicity. However, its use in lab experiments may be limited due to the release of formaldehyde, which can interfere with certain assays and tests.
Direcciones Futuras
1. Development of new preservatives with improved safety and efficacy profiles.
2. Investigation of the effects of DMDM hydantoin on the skin microbiome.
3. Study of the potential health effects of exposure to formaldehyde released from DMDM hydantoin.
4. Development of new analytical methods for the detection and quantification of DMDM hydantoin and formaldehyde in various products.
5. Investigation of the environmental impact of DMDM hydantoin and formaldehyde released from it.
Aplicaciones Científicas De Investigación
DMDM hydantoin has been extensively studied for its antimicrobial properties and its use as a preservative in various products. It has been used in the development of new cosmetic and personal care products, such as shampoos, conditioners, lotions, and creams, to prevent microbial growth and prolong their shelf life.
Propiedades
IUPAC Name |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2)12(19)17(13(20)16-14)8-11(18)15-9-6-4-5-7-10(9)21-3/h4-7H,8H2,1-3H3,(H,15,18)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKRVKIOCVUKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4185670.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B4185688.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4185694.png)
![1-(3-{[2-(4-chlorophenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4185699.png)
![ethyl 3-[({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4185706.png)

![3-iodo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4185719.png)
![N,N''-1,3-pentanediylbis[N'-phenyl(thiourea)]](/img/structure/B4185727.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4185734.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4185745.png)
![2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B4185760.png)
![methyl [3-(phenoxyacetyl)-1H-indol-1-yl]acetate](/img/structure/B4185762.png)
![4-chloro-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4185773.png)